(R)-5-Methylchroman-4-amine hydrochloride

Acid Pump Antagonist P-CAB H+/K+-ATPase

(R)-5-Methylchroman-4-amine hydrochloride is the hydrochloride salt of a chiral primary amine featuring a chromane (benzopyran) core. Its defining characteristics are the (R)-stereochemistry at the C4 amine position and a methyl substituent at the C5 position.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1330286-45-7
Cat. No. B1458736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methylchroman-4-amine hydrochloride
CAS1330286-45-7
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1=C2C(CCOC2=CC=C1)N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-3-2-4-9-10(7)8(11)5-6-12-9;/h2-4,8H,5-6,11H2,1H3;1H/t8-;/m1./s1
InChIKeyWEFSCHHYQWHEMT-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Methylchroman-4-amine Hydrochloride (CAS 1330286-45-7): A Chiral Chromane Building Block for Potassium-Competitive Acid Pump Antagonist Synthesis


(R)-5-Methylchroman-4-amine hydrochloride is the hydrochloride salt of a chiral primary amine featuring a chromane (benzopyran) core. Its defining characteristics are the (R)-stereochemistry at the C4 amine position and a methyl substituent at the C5 position . This specific stereochemical and substitution pattern distinguishes it from the unsubstituted (R)-chroman-4-amine or the corresponding (S)-enantiomer. The compound serves as a critical chiral intermediate in medicinal chemistry, most notably as the key amine fragment in the synthesis of PF-03716556, a potent and selective potassium-competitive acid pump antagonist (P-CAB) developed to address limitations of proton pump inhibitors (PPIs) [1]. Its availability as a defined, chirally pure hydrochloride salt ensures the correct stereochemical outcome in the final drug substance.

Why (R)-5-Methylchroman-4-amine Hydrochloride Cannot Be Replaced by Unsubstituted or Racemic Chroman-4-amine Analogs in Critical Applications


Substituting (R)-5-methylchroman-4-amine hydrochloride with the unsubstituted (R)-chroman-4-amine, the racemic 5-methyl mixture, or the (S)-enantiomer directly changes the pharmacological outcome. The development of PF-03716556 explicitly used the (R)-5-methyl-3,4-dihydro-2H-chromen-4-amine fragment to achieve its target binding mode on the gastric H+/K+-ATPase [1]. The specific (R)-configuration is essential for the competitive and reversible inhibition mechanism of PF-03716556, which produced a 3-fold greater inhibitory activity than revaprazan [1]. In contrast, the unsubstituted (R)-chroman-4-amine lacks the 5-methyl group that contributes to favorable ligand-lipophilicity and binding interactions. While the (S)-5-methylchroman-4-amine counterpart is also a known research compound, its reported applications focus on monoamine oxidase inhibition, a fundamentally different target profile . Therefore, procurement decisions must prioritize the exact stereoisomer and substitution pattern to ensure a match with the intended structure-activity relationship and target selectivity.

Quantitative Head-to-Head Comparison: (R)-5-Methylchroman-4-amine's Derived Compound PF-03716556 vs. Clinical Standards


PF-03716556 Exhibits 3-Fold Superior Inhibitory Potency on Gastric H+/K+-ATPase Versus the Marketed P-CAB Revaprazan

In a head-to-head in vitro comparison using an ion-tight assay on porcine gastric H+/K+-ATPase, the compound PF-03716556, which incorporates the (R)-5-methylchroman-4-amine moiety, demonstrated exactly 3-fold greater inhibitory activity than revaprazan (5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine), the only acid pump antagonist marketed at the time [1].

Acid Pump Antagonist P-CAB H+/K+-ATPase Gastroesophageal Reflux Disease

PF-03716556 Demonstrates Significantly Faster Onset of Action in Vivo Compared to the Proton Pump Inhibitor Omeprazole

In both the Ghosh-Schild rat model and the Heidenhain pouch dog model, PF-03716556 (derived from (R)-5-methylchroman-4-amine) exhibited a more rapid onset of gastric acid suppression than the widely prescribed proton pump inhibitor (PPI) omeprazole (5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-sulfinyl}-benzimidazole) [1]. The study explicitly noted this rapid action as a key therapeutic advantage.

Onset of Action Acid Secretion Ghosh-Schild Rat Model Heidenhain Pouch Dog Model

PF-03716556 Exhibits a Reversible and Competitive Mode of H+/K+-ATPase Inhibition Distinct from Irreversible PPIs

Kinetics experiments revealed that PF-03716556, which is built upon the (R)-5-methylchroman-4-amine scaffold, acts as a reversible and competitive inhibitor of the gastric H+/K+-ATPase [1]. This mechanism is fundamentally distinct from that of irreversible proton pump inhibitors (PPIs) like omeprazole, which require acid activation and covalently bind to the pump.

Reversible Inhibition Competitive Antagonism H+/K+-ATPase Mechanism of Action

PF-03716556 Lacks Species Differences in H+/K+-ATPase Inhibition, Ensuring Translational Consistency from Porcine to Human Recombinant Enzyme

The study by Mori et al. explicitly tested PF-03716556 on porcine, canine, and human recombinant gastric H+/K+-ATPase and found no significant species differences in inhibitory potency [1]. This stands in contrast to some earlier acid pump antagonists which showed variable activity across species.

Species Selectivity Translational Pharmacology H+/K+-ATPase Recombinant Enzyme

Optimal Research and Procurement Scenarios for (R)-5-Methylchroman-4-amine Hydrochloride (CAS 1330286-45-7)


Potassium-Competitive Acid Blocker (P-CAB) Lead Optimization Programs

In medicinal chemistry campaigns aiming to develop novel, reversible P-CABs for GERD and other acid-related disorders, (R)-5-methylchroman-4-amine hydrochloride is the direct precursor for the key amine fragment found in the clinical candidate PF-03716556 [1]. This compound provides the exact stereochemical configuration that conferred a 3-fold potency advantage over revaprazan and a faster onset of action than omeprazole [1]. Procuring this specific chiral building block enables SAR exploration of the 2-alkylimidazopyridine or benzimidazole series disclosed in the Pfizer patent family (WO2007064569A3), where variations at other positions are tolerated but the chromane's stereochemistry is central to potassium-competitive binding.

Chiral Pool Synthesis for Bioactive Imidazopyridine and Benzimidazole Libraries

The compound is a versatile chiral amine for constructing focused heterocyclic libraries. Its successful application in generating a development candidate with a competitive inhibitory mechanism distinct from irreversible PPIs [1] validates its utility in library design aimed at reversible ion channel or pump modulators. The absence of cross-species potency variation observed with PF-03716556 [1] also suggests that the generated analogs may have robust and translatable pharmacology, making it a high-value building block for translational research groups.

Enantiopure Standard for Analytical Method Development and Chiral Purity Control

Given that the opposing enantiomer, (S)-5-methylchroman-4-amine, is reported to interact with a different target class (monoamine oxidases), the procurement of the high-purity (R)-enantiomer as the hydrochloride salt is crucial for developing chiral HPLC methods, establishing reference standards, and ensuring enantiomeric purity during API synthesis. The racemic mixture cannot serve this purpose, as enantiomeric impurities could lead to divergent pharmacological profiles.

Reference Standard for Chromane-Based Butyrylcholinesterase (BuChE) Inhibitor Research in Alzheimer's Disease

While the compound itself is not a direct BuChE inhibitor, its gem-dimethylchroman-4-amine relatives have demonstrated selective BuChE inhibition in the 7.6–67 μM range, positioning them as early leads for Alzheimer's disease [2]. The (R)-5-methylchroman-4-amine hydrochloride can therefore serve as an enantiomerically pure negative control or a core scaffold for designing next-generation chromane-based cholinesterase inhibitors, especially for studies aiming to improve upon the potency of the initial gem-dimethyl leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Methylchroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.